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Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing
Precision Run-on sequencing (PRO-seq) to investigate the role of the inhibitory PAF1 complex
(iPAF1C) in regulating RNA Polymerase Il (Pol Il) pausing. This document is intended for
researchers in molecular biology, drug discovery, and related fields who are interested in
studying transcriptional regulation at a genome-wide level.

Introduction to RNA Polymerase Il Pausing and the
PAF1 Complex

Promoter-proximal pausing of RNA Polymerase Il (Pol II) is a critical and widespread regulatory
step in gene transcription in metazoans.[1] After initiating transcription, Pol Il transcribes
approximately 20-60 nucleotides downstream from the transcription start site (TSS) before
entering a paused state.[2] This pausing is a key checkpoint for many genes, and the release
of paused Pol Il into productive elongation is a major determinant of gene expression levels.[1]

The Polymerase-Associated Factor 1 Complex (PAF1C) is a key regulator of transcription,
implicated in multiple stages from initiation to termination.[3][4] It is a highly conserved complex
composed of several subunits, including PAF1, LEO1, CTR9, RTF1, and CDC73.[3] PAF1C
has a dual role; it can act as both a positive and negative regulator of transcription elongation.
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[2] One of its key functions is to maintain Pol Il in a paused state at promoter-proximal regions.

[2]

IPAF1C: A Small-Molecule Inhibitor of the PAF1
Complex

Recent advancements have led to the development of small-molecule inhibitors of the PAF1
complex, collectively referred to as IPAF1C.[2] These inhibitors typically work by disrupting the
protein-protein interactions within the PAF1C, for example, by targeting the binding interface
between the CTR9 and PAF1 subunits.[3] Disruption of the PAF1C leads to its reduced
occupancy on chromatin, which in turn results in the global release of promoter-proximal
paused Pol Il into gene bodies.[2] This makes iPAF1C a valuable tool for studying the
dynamics of Pol Il pausing and its impact on gene expression.

Data Presentation: Quantitative Analysis of iPAF1C
Effects

The following tables summarize quantitative data from representative studies using PRO-seq to
analyze the effects of iPAF1C treatment or PAF1 depletion on RNA Pol Il pausing and gene
expression.

Table 1: Effect of iPAF1C Treatment on RNA Pol Il Pausing at Heat Shock (HS)-Down-
regulated Genes

. Number of Down- ]
Condition Observation Reference
regulated Genes

Increased RNA Pol Il

DLDL1 cells + HS 652 ] [2]
pausing

DLD1 cells + iPAF1C Impaired RNA Pol Il

652 ] [2]
+ HS pausing
DLD1 cells with Dampened down-

777 . [2]
shPAF1 + HS regulation response

Table 2: Global Effects of PAF1 Depletion on RNA Pol Il Distribution
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Condition Observation Method Reference
Substantial decrease
) in paused Pol Il
Acute PAF1 depletion PRO-seq [2]

occupancy for most

genes.

Increased Pol Il

Acute PAF1 depletion RNA Pol Il ChIP-seq

Ooccupancy over gene

bodies of most genes.

[2]

Up-regulation of short

) genes, down-
PAF1 depletion PRO-seq

regulation of long

genes.

[2]
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Caption: Mechanism of iPAF1C-induced RNA Pol Il pause release.

PRO-seq Experimental Workflow
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1. Cell Permeabilization
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'
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l
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Caption: A simplified workflow of the PRO-seq experiment.

Experimental Protocols
Detailed PRO-seq Protocol
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This protocol is a synthesized version of established methods and provides a step-by-step

guide for performing a PRO-seq experiment to map the locations of transcriptionally engaged
RNA Polymerase II.[5][6][7]

Cell Permeabilization[5]

Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

Wash the cell pellet with ice-cold PBS.

Resuspend the cells in 10 mL of ice-cold Permeabilization Buffer (10 mM Tris-HCI pH 7.4, 10
mM KCI, 150 mM Sucrose, 5 mM MgCI2, 0.5 mM CacCl2, 0.5 mM DTT, 0.05% Tween-20, and
protease inhibitors).

Incubate on ice for 5 minutes with occasional gentle mixing.

Centrifuge at 500 x g for 5 minutes at 4°C.

Resuspend the permeabilized cells in Freezing Buffer (50 mM Tris-HCI pH 8.0, 25%
Glycerol, 5 mM MgCI2, 0.1 mM EDTA, 5 mM DTT) at a concentration of 10"7 cells/mL.

Flash-freeze aliquots in liquid nitrogen and store at -80°C.

. Nuclear Run-on Assay[6]

Thaw one aliquot of permeabilized cells on ice.

Prepare the 2X Run-on Mix: 10 mM Tris-HCI pH 8.0, 5 mM MgCI2, 1 mM DTT, 150 mM KClI,
0.5% Sarkosyl, 20 uM Biotin-11-ATP, 20 uM Biotin-11-CTP, 20 uM Biotin-11-GTP, 20 pM
Biotin-11-UTP.

Mix an equal volume of thawed cells and 2X Run-on Mix.

Incubate at 37°C for 5 minutes to allow for the incorporation of a single biotinylated
nucleotide.

Stop the reaction by adding TRIzol LS reagent and proceed to RNA extraction.
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[ll. RNA Extraction and Library Preparation[6][8]

Extract total RNA using TRIzol according to the manufacturer's protocol.

o Fragment the RNA by base hydrolysis with NaOH.

o Perform a streptavidin bead pulldown to enrich for biotinylated nascent RNA.
e Ligate a 3' adapter to the enriched RNA.

e Perform a second streptavidin bead pulldown.

o Repair the 5' end of the RNA and ligate a 5' adapter.

o Perform a third streptavidin bead pulldown.

» Reverse transcribe the RNA to cDNA.

o Amplify the cDNA library by PCR.

 Purify the final library and assess its quality and quantity before sequencing.

Data Analysis: Calculating the Pausing Index

The pausing index (PI) is a metric used to quantify the degree of Pol Il pausing at a given gene.
It is calculated as the ratio of PRO-seq read density in the promoter-proximal region to the read
density in the gene body.[9][10]

e Define Regions:

o Promoter-Proximal Region: Typically defined as a window from -50 bp to +300 bp relative
to the Transcription Start Site (TSS).[9]

o Gene Body Region: Typically defined as the region from +300 bp downstream of the TSS
to the end of the gene.[9]

o Calculate Read Density:
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o Count the number of PRO-seq reads falling within the promoter-proximal region and the
gene body region.

o Normalize the read counts by the length of the respective regions to get the read density
(reads per kilobase).

o Calculate Pausing Index:
o Pl = (Read Density in Promoter-Proximal Region) / (Read Density in Gene Body Region)

A higher pausing index indicates a greater accumulation of paused Pol Il at the promoter
relative to elongating Pol Il in the gene body.

Conclusion

PRO-seq is a powerful, high-resolution technique that provides a snapshot of active
transcription genome-wide.[6] When combined with the use of specific inhibitors like iPAF1C, it
offers an invaluable tool for dissecting the molecular mechanisms of transcriptional regulation,
particularly the dynamics of RNA Polymerase Il pausing. The protocols and data presented
here provide a foundation for researchers to design and execute experiments aimed at
understanding the intricate control of gene expression and for the development of novel
therapeutic strategies targeting transcription.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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